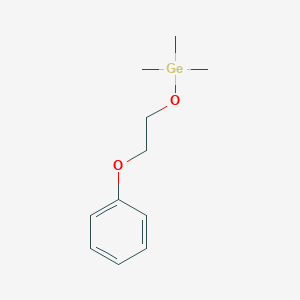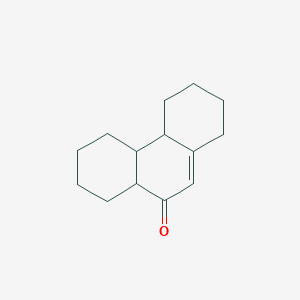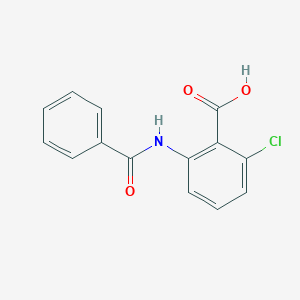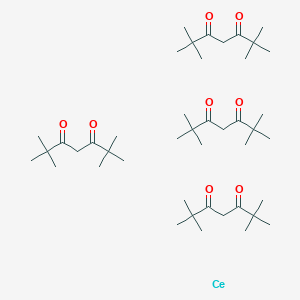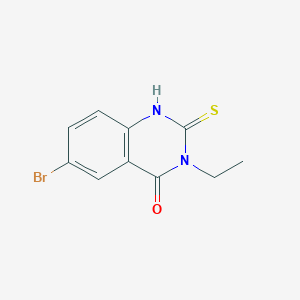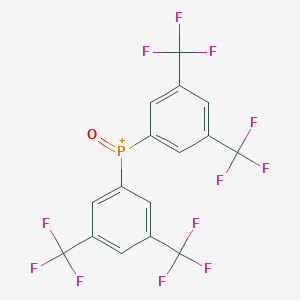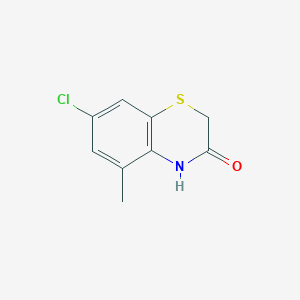
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mechanism Of Action
The mechanism of action of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one is not fully understood. However, it has been shown to inhibit the growth of various microorganisms by interfering with their DNA synthesis and replication. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been investigated for its potential to regulate glucose metabolism and insulin secretion, which may have implications for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one in lab experiments is its potential to inhibit the growth of various microorganisms, which may be useful in studying their biology and pathogenesis. Additionally, its potential therapeutic effects in various diseases make it an attractive compound for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several future directions for the study of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one. One direction is to investigate its potential therapeutic effects in various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods and the investigation of its potential applications in other scientific fields, such as materials science, may also be fruitful areas of research.
Synthesis Methods
The synthesis of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has been achieved using various methods, including the reaction of 2-aminothiophenol with chloroacetyl chloride, the reaction of 2-mercaptobenzothiazole with chloroacetic acid, and the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride. The yield and purity of the compound depend on the specific synthesis method used.
Scientific Research Applications
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has been extensively studied for its potential applications in various scientific fields. It has been investigated for its antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
15182-83-9 |
|---|---|
Product Name |
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one |
Molecular Formula |
C9H8ClNOS |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
7-chloro-5-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H8ClNOS/c1-5-2-6(10)3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
CKRMHETZULBGOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1NC(=O)CS2)Cl |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)CS2)Cl |
Other CAS RN |
15182-83-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



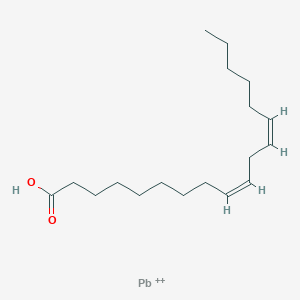
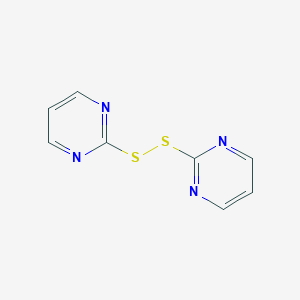
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
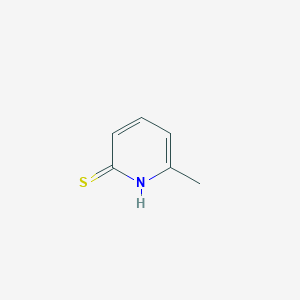
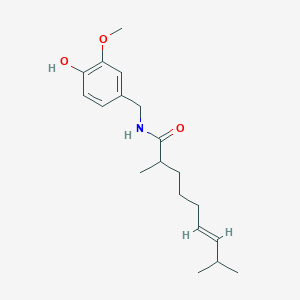
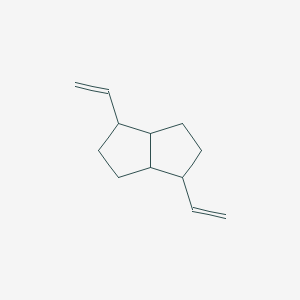
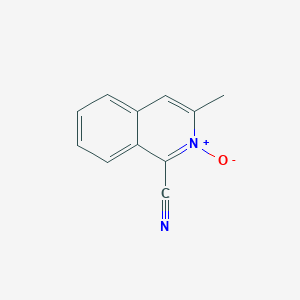
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
